Benzyl 3-chloro-5-hydroxybenzoate
Overview
Description
Benzyl 3-chloro-5-hydroxybenzoate is a compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 . It is a white solid .
Molecular Structure Analysis
The molecular structure of Benzyl 3-chloro-5-hydroxybenzoate includes a total of 30 bonds, 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
Benzyl 3-chloro-5-hydroxybenzoate is a white solid . It has a molecular weight of 262.69 and a molecular formula of C14H11ClO3 .Scientific Research Applications
Nonlinear Optical Materials
- Scientific Field : Materials Science
- Application Summary : Benzamide 5-chloro-2-hydroxybenzoic acid, a compound similar to Benzyl 3-chloro-5-hydroxybenzoate, has been used to create a novel third-order nonlinear optical single crystal .
- Methods of Application : The crystal was grown by slow evaporation method using ethanol as a solvent . The grown crystal was characterized by single-crystal X-ray diffraction (SCXRD) studies .
- Results : The nonlinear absorption coefficient, the 3rd-order refractive index, and the third-order susceptibility for the crystal were analyzed by Z-scan analysis . The theoretical calculations were made by the density functional theory (DFT) method .
Treatment for Scabies
- Scientific Field : Dermatology
- Application Summary : Benzyl benzoate 25%, a compound similar to Benzyl 3-chloro-5-hydroxybenzoate, has been used as a topical treatment for scabies .
- Methods of Application : Both benzyl benzoate 25% and permethrin 5% were used daily for 3 days in a row .
- Results : After 3 weeks, the cure rate for permethrin was only 27%, whereas benzyl benzoate showed an excellent cure rate of 87% .
Oxidation Reactions
- Scientific Field : Organic Chemistry
- Application Summary : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a compound similar to Benzyl 3-chloro-5-hydroxybenzoate, is a widely used quinone with a high reduction potential . It commonly mediates hydride transfer reactions and shows three accessible oxidation states .
- Methods of Application : DDQ is used in combination with protic acid to oxidize several aromatic donors to the corresponding cation radicals . The excited-state DDQ converts benzyls, heteroarenes, fluoroarenes, benzene, and olefins into their radical cation forms .
- Results : These reactive intermediates have been employed for the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .
Friedel-Crafts Alkylation
- Scientific Field : Organic Chemistry
- Application Summary : The Friedel–Crafts reaction is a useful electrophilic aromatic substitution reaction in the laboratory . It involves the introduction of an alkyl group onto the benzene ring .
- Methods of Application : The reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+ .
- Results : Despite its utility, the Friedel–Crafts alkylation has several limitations . For example, only alkyl halides can be used . Aromatic (aryl) halides and vinylic halides don’t react because aryl and vinylic carbocations are too high in energy to form under Friedel–Crafts conditions .
Versatile Oxidant
- Scientific Field : Organic Chemistry
- Application Summary : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a compound similar to Benzyl 3-chloro-5-hydroxybenzoate, is the most widely used quinone with a high reduction potential . It commonly mediates hydride transfer reactions and shows three accessible oxidation states .
- Methods of Application : DDQ is used in combination with protic acid to oxidize several aromatic donors to the corresponding cation radicals . The excited-state DDQ converts benzyls, heteroarenes, fluoroarenes, benzene, and olefins into their radical cation forms .
- Results : These reactive intermediates have been employed for the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .
Friedel-Crafts Alkylation
- Scientific Field : Organic Chemistry
- Application Summary : The Friedel–Crafts reaction is a useful electrophilic aromatic substitution reaction in the laboratory . It involves the introduction of an alkyl group onto the benzene ring .
- Methods of Application : The reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+ .
- Results : Despite its utility, the Friedel–Crafts alkylation has several limitations . For example, only alkyl halides can be used . Aromatic (aryl) halides and vinylic halides don’t react because aryl and vinylic carbocations are too high in energy to form under Friedel–Crafts conditions .
Safety And Hazards
properties
IUPAC Name |
benzyl 3-chloro-5-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-6-11(7-13(16)8-12)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGIACZNLMRJJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592778 | |
Record name | Benzyl 3-chloro-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-chloro-5-hydroxybenzoate | |
CAS RN |
245116-17-0 | |
Record name | Benzyl 3-chloro-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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